![molecular formula C9H17ClN2O B2411669 (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride CAS No. 1276045-27-2](/img/structure/B2411669.png)
(S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride, also known as N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide;hydrochloride:
Cancer Research
This compound has shown potential in cancer research, particularly as a Poly(ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors are crucial in treating cancers with BRCA1 and BRCA2 mutations. The compound’s ability to inhibit PARP enzymes can lead to the death of cancer cells that rely on PARP for DNA repair .
Neurodegenerative Diseases
Research indicates that this compound may have applications in treating neurodegenerative diseases. By inhibiting PARP, it can potentially reduce neuronal damage and inflammation, which are common in conditions like Alzheimer’s and Parkinson’s diseases .
Cardiovascular Research
In cardiovascular research, this compound’s PARP inhibitory properties are being explored for their potential to mitigate ischemia-reperfusion injury. This type of injury occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen, causing significant damage .
Inflammation and Immune Response
The compound is also being studied for its role in modulating inflammation and immune responses. By inhibiting PARP, it can potentially reduce the inflammatory response, making it a candidate for treating inflammatory diseases .
DNA Repair Mechanisms
This compound is valuable in studying DNA repair mechanisms. Its ability to inhibit PARP enzymes allows researchers to understand better how cells repair DNA damage and the role of PARP in maintaining genomic stability .
Drug Development and Pharmacokinetics
In drug development, this compound is used to study the pharmacokinetics and pharmacodynamics of PARP inhibitors. Understanding its absorption, distribution, metabolism, and excretion helps in designing more effective drugs with fewer side effects .
Radiation Therapy Enhancement
The compound is being investigated for its potential to enhance the effectiveness of radiation therapy in cancer treatment. By inhibiting PARP, it can increase the sensitivity of cancer cells to radiation, leading to more effective treatment outcomes .
Metabolic Disorders
Research is also exploring the compound’s role in treating metabolic disorders. Its ability to modulate PARP activity can influence metabolic pathways, potentially offering new therapeutic approaches for conditions like diabetes and obesity .
properties
IUPAC Name |
N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(7-3-4-7)11-8-2-1-5-10-6-8;/h7-8,10H,1-6H2,(H,11,12);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYVUATUVKQKX-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2CC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2CC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.